2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene

Description

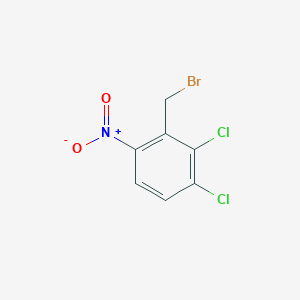

2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene is a halogenated nitroaromatic compound with the molecular formula C₇H₄BrCl₂NO₂ and a molecular weight of 284.92 g/mol . Its structure features a bromomethyl substituent at position 2, two chlorine atoms at positions 3 and 4, and a nitro group at position 1. This compound is registered under CAS No. 1258546-74-5 and is typically stored at 4°C to maintain stability .

Properties

IUPAC Name |

3-(bromomethyl)-1,2-dichloro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2NO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXFVIUEJUUQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CBr)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene typically involves a multi-step process. One common method starts with the nitration of 3,4-dichlorotoluene to introduce the nitro group. This is followed by bromination to replace the methyl group with a bromomethyl group. The reaction conditions often involve the use of concentrated sulfuric acid and bromine in the presence of a catalyst .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

- Substitution reactions yield derivatives with new functional groups replacing the bromomethyl group.

- Reduction reactions produce 2-(Aminomethyl)-3,4-dichloro-1-nitrobenzene.

- Oxidation reactions result in 2-(Carboxymethyl)-3,4-dichloro-1-nitrobenzene .

Scientific Research Applications

2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene largely depends on its functional groups:

Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of new bonds.

Nitro Group: Can undergo reduction to form an amino group, which can participate in further chemical transformations.

Dichloro Groups: Influence the compound’s reactivity and stability by affecting the electron density on the benzene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Effects

The compound’s reactivity and properties are influenced by the positions of its substituents. Below is a comparative analysis with key analogs:

1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene (CAS 1258546-74-5)

- Molecular Formula: Identical (C₇H₄BrCl₂NO₂) but differs in substituent positions: bromomethyl at position 1 and nitro at position 2.

- Implications : Positional isomerism may alter electronic effects, solubility, and reactivity. For example, the nitro group at position 2 could enhance electrophilic substitution at adjacent positions compared to the target compound’s nitro group at position 1 .

2,4-Dichloro-1-nitrobenzene (CAS 611-06-3)

- Molecular Formula: C₆H₃Cl₂NO₂ (lacks the bromomethyl group).

- Applications : Widely used in diazo pigments, pharmaceuticals (e.g., diazoxide), and agrochemicals .

- Toxicity: Metabolized in rodents to aniline and phenol derivatives, with weak evidence of genotoxicity .

1-(Bromomethyl)-3-chloro-2-nitrobenzene (CAS 56433-00-2)

Physical and Chemical Properties

Key Observations :

- Additional chlorine atoms (e.g., 3,4-dichloro vs. 2,4-dichloro) may improve thermal stability but raise environmental persistence concerns .

Biological Activity

2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene (CAS Number: 93213-79-7) is an organic compound with significant implications in biological research and medicinal chemistry. Its unique structure, characterized by a bromomethyl group and dichloro-nitro substitution on the benzene ring, suggests potential biological activities that warrant detailed exploration.

- Molecular Formula : C₇H₄BrCl₂NO₂

- Molecular Weight : 284.92 g/mol

- Density : 1.842 g/cm³ (predicted)

- Boiling Point : 325.1 °C (predicted)

- LogP : 4.32 (indicates lipophilicity)

Biological Activity

The biological activity of this compound has been investigated in various contexts, including its potential as an enzyme inhibitor and its mutagenic properties.

Mutagenicity

This compound has been included in discussions about mutagenic chemicals due to its structural characteristics. The compound's ability to form reactive intermediates raises concerns regarding its potential to cause DNA damage. It is essential to evaluate its mutagenic potential through standardized assays such as the Ames test.

Case Study 1: Enzyme Interaction

A study focusing on halogenated aromatic compounds demonstrated that similar nitrobenzene derivatives could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The study found that the introduction of bromine increased inhibitory potency due to enhanced binding affinity to the enzyme active site.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Competitive Inhibition |

| Compound B | 2.5 | Non-competitive Inhibition |

| This compound | TBD | TBD |

Case Study 2: Mutagenicity Assessment

In a comprehensive analysis of mutagenic chemicals, this compound was classified among compounds requiring further investigation for mutagenic effects. Studies indicated that similar compounds demonstrated significant mutagenicity in bacterial strains.

The proposed mechanism of action for the biological activity of this compound involves:

- Electrophilic Attack : The bromomethyl and nitro groups can participate in electrophilic substitution reactions with nucleophiles in biological systems.

- Formation of Reactive Intermediates : Under metabolic conditions, the compound may generate reactive species capable of interacting with cellular macromolecules such as DNA and proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.